Saframycin A

Catalog No.
S542298
CAS No.
66082-27-7
M.F
C29H30N4O8
M. Wt
562.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saframycin A

CAS Number

66082-27-7

Product Name

Saframycin A

IUPAC Name

N-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide

Molecular Formula

C29H30N4O8

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1

InChI Key

JNEGMBHBUAJRSX-NOYKIMNZSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Solubility

Soluble in DMSO

Synonyms

Saframycin A; 21-Cyanosaframycin-B;

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Description

The exact mass of the compound Unii-mjw34hdb0D is 562.2064 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325663. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saframycin A is a potent antitumor antibiotic belonging to the class of heterocyclic quinones, characterized by its unique pentacyclic tetrahydroisoquinoline scaffold. Its chemical formula is C29H30N4O8C_{29}H_{30}N_{4}O_{8}, and it exhibits a complex structure that includes twin heterocyclic quinone skeletons and an alpha-cyanoamine moiety. This compound is primarily produced by the bacterium Streptomyces lavendulae and has garnered attention for its significant antiproliferative activity against various tumor cell lines at low concentrations .

The reactivity of Saframycin A is notably influenced by its structural components. The compound undergoes reduction reactions that convert its quinone moieties into hydroquinone forms, facilitating the formation of electrophilic species capable of binding to DNA. Specifically, in the presence of reducing agents such as dithiothreitol, Saframycin A can form an iminium ion that alkylates guanine residues in double-stranded DNA, leading to cytotoxic effects . The release of the cyano group during these reactions is critical for its binding affinity to DNA, highlighting the importance of redox conditions in its biological activity .

Saframycin A exhibits significant antitumor properties, acting primarily through its ability to bind to DNA and induce cytotoxicity in cancer cells. Studies have shown that it can effectively inhibit cell proliferation across a range of tumor cell lines. The mechanism involves the formation of covalent adducts with DNA, which disrupts normal cellular processes and triggers apoptosis . Its unique mode of action has drawn comparisons with other antitumor agents, particularly in how it interacts with genetic material.

The synthesis of Saframycin A has been explored through various methodologies. One notable approach involves asymmetric total synthesis starting from L-tyrosine, utilizing stereoselective intermolecular and intramolecular Pictet–Spengler reactions. These reactions are crucial for establishing the correct stereochemistry required for biological activity . Additionally, biosynthetic pathways have been elucidated, revealing a complex gene cluster responsible for its natural production in Streptomyces species .

Due to its potent antitumor properties, Saframycin A has potential applications in cancer therapy. Its ability to target and bind to DNA makes it a candidate for further development as an anticancer drug. Moreover, ongoing research aims to explore its use in combinatorial biosynthesis to generate analogs with enhanced efficacy or reduced toxicity profiles .

Interaction studies have highlighted the specific binding mechanisms of Saframycin A with DNA. The compound's ability to form stable adducts with guanine residues is central to its biological activity. Research indicates that the binding is significantly influenced by the presence of reducing agents, which facilitate the conversion of Saframycin A into more reactive forms capable of interacting with nucleic acids . This specificity underscores the importance of understanding redox conditions in therapeutic applications.

Saframycin A shares structural and functional similarities with several other compounds within the class of antitumor antibiotics. Notable similar compounds include:

  • Anthramycin: Another antitumor antibiotic that binds to DNA but has a different structural framework.
  • Ecteinascidin 743: A marine-derived compound with potent anticancer activity, structurally related but distinct in its mechanism.
  • SFM-Mx1: An analog derived from the same biosynthetic pathway as Saframycin A but exhibits variations in biological activity.

Comparison Table

CompoundStructural FeaturesMechanism of ActionOrigin
Saframycin APentacyclic tetrahydroisoquinolineDNA alkylationStreptomyces lavendulae
AnthramycinIndole-based structureDNA intercalationMicromonospora
Ecteinascidin 743Complex marine natural productDNA cross-linkingMarine tunicate
SFM-Mx1Similar biosynthetic originVaries; less potent than SaframycinStreptomyces

Saframycin A's unique combination of structural features and biological activity distinguishes it within this group, making it a subject of ongoing research for potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

562.20636393 g/mol

Monoisotopic Mass

562.20636393 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MJW34HDB0D

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Dates

Modify: 2024-02-18
1: Tang MC, Fu CY, Tang GL. Characterization of SfmD as a Heme peroxidase that catalyzes the regioselective hydroxylation of 3-methyltyrosine to 3-hydroxy-5-methyltyrosine in saframycin A biosynthesis. J Biol Chem. 2012 Feb 10;287(7):5112-21. doi: 10.1074/jbc.M111.306316. Epub 2011 Dec 20. PubMed PMID: 22187429; PubMed Central PMCID: PMC3281660.
2: Dong W, Liu W, Yan Z, Liao X, Guan B, Wang N, Liu Z. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues. Eur J Med Chem. 2012 Mar;49:239-44. doi: 10.1016/j.ejmech.2012.01.017. Epub 2012 Jan 15. PubMed PMID: 22284268.
3: Dong W, Liu W, Liao X, Guan B, Chen S, Liu Z. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine. J Org Chem. 2011 Jul 1;76(13):5363-8. doi: 10.1021/jo200758r. Epub 2011 Jun 8. PubMed PMID: 21612294.
4: Ishiguro K, Takahashi K, Yazawa K, Sakiyama S, Arai T. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide. J Biol Chem. 1981 Mar 10;256(5):2162-7. PubMed PMID: 7193208.
5: Arai T, Takahashi K, Ishiguro K, Yazawa K. Increased production of saframycin A and isolation of saframycin S. J Antibiot (Tokyo). 1980 Sep;33(9):951-60. PubMed PMID: 7440416.
6: Martinez EJ, Corey EJ. Enantioselective synthesis of saframycin A and evaluation of antitumor activity relative to ecteinascidin/saframycin hybrids. Org Lett. 1999 Jul 15;1(1):75-7. PubMed PMID: 10822537.
7: Arai T, Takahashi K, Nakahara S, Kubo A. The structure of a novel antitumor antibiotic, saframycin A. Experientia. 1980 Sep 15;36(9):1025-7. PubMed PMID: 7418832.
8: Li L, Deng W, Song J, Ding W, Zhao QF, Peng C, Song WW, Tang GL, Liu W. Characterization of the saframycin A gene cluster from Streptomyces lavendulae NRRL 11002 revealing a nonribosomal peptide synthetase system for assembling the unusual tetrapeptidyl skeleton in an iterative manner. J Bacteriol. 2008 Jan;190(1):251-63. Epub 2007 Nov 2. PubMed PMID: 17981978; PubMed Central PMCID: PMC2223732.
9: Mikami Y, Yokoyama K, Tabeta H, Nakagaki K, Arai T. Saframycin S, a new saframycin group antibiotic. J Pharmacobiodyn. 1981 Apr;4(4):282-6. PubMed PMID: 7264873.
10: Xing C, LaPorte JR, Barbay JK, Myers AG. Identification of GAPDH as a protein target of the saframycin antiproliferative agents. Proc Natl Acad Sci U S A. 2004 Apr 20;101(16):5862-6. Epub 2004 Apr 12. PubMed PMID: 15079082; PubMed Central PMCID: PMC395888.
11: Mikami Y, Takahashi K, Yazawa K, Arai T, Namikoshi M, Iwasaki S, Okuda S. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae. J Biol Chem. 1985 Jan 10;260(1):344-8. PubMed PMID: 3880741.
12: Takahashi K, Yazawa K, Kishi K, Mikami Y, Arai T, Kubo A. Microbial conversion of saframycin A to 25-dihydrosaframycin A and 21-decyano-25-dihydrosaframycin A (25-dihydrosaframycin B) and their biological activities. J Antibiot (Tokyo). 1982 Feb;35(2):196-202. PubMed PMID: 7076566.
13: Saito N, Harada S, Nishida M, Inouye I, Kubo A. Synthesis of saframycins. X. Transformation of (-)-saframycin A to (-)-saframycin Mx type compound with the structure proposed for saframycin E. Chem Pharm Bull (Tokyo). 1995 May;43(5):777-82. PubMed PMID: 7553964.
14: Myers AG, Lanman BA. A solid-supported, enantioselective synthesis suitable for the rapid preparation of large numbers of diverse structural analogues of (-)-saframycin A. J Am Chem Soc. 2002 Nov 6;124(44):12969-71. PubMed PMID: 12405822.
15: Plowright AT, Schaus SE, Myers AG. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity. Chem Biol. 2002 May;9(5):607-18. PubMed PMID: 12031667.
16: Koketsu K, Watanabe K, Suda H, Oguri H, Oikawa H. Reconstruction of the saframycin core scaffold defines dual Pictet-Spengler mechanisms. Nat Chem Biol. 2010 Jun;6(6):408-10. doi: 10.1038/nchembio.365. Epub 2010 May 9. PubMed PMID: 20453862.
17: Hill GC, Remers WA. Computer simulation of the binding of saframycin A to d (GATGCATC)2. J Med Chem. 1991 Jul;34(7):1990-8. PubMed PMID: 2066972.
18: Myers AG, Kung DW. One-step construction of the pentacyclic skeleton of saframycin A from a "Trimer" of alpha-amino aldehydes. Org Lett. 2000 Sep 21;2(19):3019-22. PubMed PMID: 10986097.
19: Spencer JR, Sendzik M, Oeh J, Sabbatini P, Dalrymple SA, Magill C, Kim HM, Zhang P, Squires N, Moss KG, Sukbuntherng J, Graupe D, Eksterowicz J, Young PR, Myers AG, Green MJ. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo. Bioorg Med Chem Lett. 2006 Sep 15;16(18):4884-8. Epub 2006 Jul 25. PubMed PMID: 16870445.
20: Yazawa K, Asaoka T, Takahashi K, Mikami Y, Arai T. Bioconversions of saframycin A specific to some genera of actinomycetes. J Antibiot (Tokyo). 1982 Jul;35(7):915-7. PubMed PMID: 7174541.

Explore Compound Types